3-(1-Hydroxycyclohexyl)oxan-2-one
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Overview
Description
3-(1-Hydroxycyclohexyl)oxan-2-one is a chemical compound with the molecular formula C10H16O3. It is a lactone derivative, specifically a substituted oxanone, and is known for its unique structural properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxycyclohexyl)oxan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the intramolecular cyclization of hydroxy acids or their derivatives. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydroxycyclohexyl)oxan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The lactone ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-(1-Hydroxycyclohexyl)oxan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-(1-Hydroxycyclohexyl)oxan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
δ-Valerolactone: Another lactone with similar structural properties but different reactivity and applications.
3-(1-Hydroxycyclohexyl)oxolan-2-one: A closely related compound with slight variations in its chemical structure and properties.
Uniqueness
3-(1-Hydroxycyclohexyl)oxan-2-one is unique due to its specific substitution pattern on the lactone ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other lactones may not be suitable .
Properties
CAS No. |
61097-34-5 |
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Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
3-(1-hydroxycyclohexyl)oxan-2-one |
InChI |
InChI=1S/C11H18O3/c12-10-9(5-4-8-14-10)11(13)6-2-1-3-7-11/h9,13H,1-8H2 |
InChI Key |
CLNMJECQVUMJRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2CCCOC2=O)O |
Origin of Product |
United States |
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